molecular formula C15H12FNO B5558362 N-(3-fluorophenyl)-3-phenylacrylamide

N-(3-fluorophenyl)-3-phenylacrylamide

Cat. No. B5558362
M. Wt: 241.26 g/mol
InChI Key: SQJXVMSLVGLGQR-MDZDMXLPSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(3-fluorophenyl)-3-phenylacrylamide often involves multicomponent reactions and careful manipulation of precursor molecules. For instance, a related compound, 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1H)-one, was synthesized via a straightforward multicomponent reaction involving 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, isatin, and serine (Sharma et al., 2013). This approach highlights the complexity and precision required in synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by planarity with some exceptions, such as the pyrrolidin ring adopting a non-planar conformation. The molecular assembly is often stabilized by intra- and intermolecular interactions, including hydrogen bonds and π-π interactions, as seen in the crystal structure of similar compounds (Sharma et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving N-(3-fluorophenyl)-3-phenylacrylamide and its analogs typically explore the reactivity of functional groups and the impact of substitutions on the compound's behavior. For example, N-(3-Thenoyl)fluorosulfonimide, a structurally related compound, demonstrates the influence of fluorine and sulfonimide groups on the compound's reactivity and interactions (Macneill et al., 2009).

Scientific Research Applications

Fluorinated Compounds in Drug Design and Analysis

  • Fluorinated compounds, such as 3-fluorophenmetrazine (a phenmetrazine analog), have been explored for their potential in treating conditions like obesity and drug dependence. These substances are of interest due to their psychoactive properties and the implications for forensic analysis and differentiation from similar compounds (McLaughlin et al., 2017).

Materials Science and Organic Light Emitting Diodes (OLEDs)

  • Research into bipolar fluorophores for use in OLEDs indicates the potential of fluorinated compounds in enhancing electronic devices. These studies suggest that materials incorporating fluorinated entities can achieve high efficiency and stability, which could be relevant for the application of N-(3-fluorophenyl)-3-phenylacrylamide in materials science (Liu et al., 2016).

Fluorine Chemistry in Organic Synthesis

  • The development of fluoromethylated and fluorinated aromatic compounds is a significant area of interest in organic synthesis, with applications ranging from pharmaceuticals to agrochemicals. This underscores the relevance of fluorinated compounds, such as N-(3-fluorophenyl)-3-phenylacrylamide, in creating new molecules with desirable properties for various applications (Koike & Akita, 2016).

Analytical and Biological Applications

  • Fluorescent probes and sensors incorporating fluorophores are instrumental in biological imaging and diagnostics, suggesting potential research applications of N-(3-fluorophenyl)-3-phenylacrylamide in designing new fluorescent molecules for medical and biological research (Kuimova et al., 2008).

properties

IUPAC Name

(E)-N-(3-fluorophenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO/c16-13-7-4-8-14(11-13)17-15(18)10-9-12-5-2-1-3-6-12/h1-11H,(H,17,18)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJXVMSLVGLGQR-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Fluorophenyl)Cinnamamide

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